6-Azabicyclo[3.2.1]octan-3-one
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Overview
Description
6-Azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest in the scientific community due to its synthetic and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.2.1]octan-3-one typically involves the opening of the lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one with amines to form amides, which are then reduced with lithium aluminium hydride to amino alcohols. Allylic oxidation of these amino alcohols with manganese dioxide provides the bicyclic ketones .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Allylic oxidation using manganese dioxide.
Reduction: Reduction of amides with lithium aluminium hydride.
Substitution: Reactions with amines to form amides.
Major Products: The major products formed from these reactions include amino alcohols and bicyclic ketones .
Scientific Research Applications
6-Azabicyclo[3.2.1]octan-3-one has significant potential in various fields of scientific research:
Mechanism of Action
The specific mechanism of action for 6-Azabicyclo[3.2.1]octan-3-one is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways involving nitrogen-containing heterocycles. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
- 2-Azabicyclo[3.2.1]octane
- 8-Azabicyclo[3.2.1]octane
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
Uniqueness: 6-Azabicyclo[3.2.1]octan-3-one is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and pharmacological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-2-5-1-6(3-7)8-4-5/h5-6,8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHKXSSNUGYASF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1NC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305278 |
Source
|
Record name | 6-Azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211597-02-2 |
Source
|
Record name | 6-Azabicyclo[3.2.1]octan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211597-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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